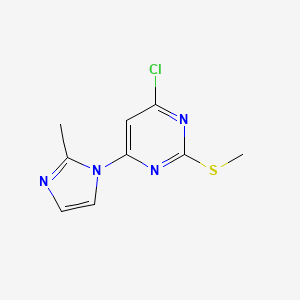

4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine

CAS No.: 478258-58-1

Cat. No.: VC7695110

Molecular Formula: C9H9ClN4S

Molecular Weight: 240.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478258-58-1 |

|---|---|

| Molecular Formula | C9H9ClN4S |

| Molecular Weight | 240.71 |

| IUPAC Name | 4-chloro-6-(2-methylimidazol-1-yl)-2-methylsulfanylpyrimidine |

| Standard InChI | InChI=1S/C9H9ClN4S/c1-6-11-3-4-14(6)8-5-7(10)12-9(13-8)15-2/h3-5H,1-2H3 |

| Standard InChI Key | RXGHOUIFPTVCEE-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1C2=CC(=NC(=N2)SC)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions with methylsulfanyl, chlorine, and 2-methylimidazole groups, respectively. The planar pyrimidine core () facilitates π-π stacking interactions, while the imidazole moiety introduces hydrogen-bonding capabilities through its nitrogen atoms. The methylsulfanyl group at position 2 contributes to lipophilicity, influencing membrane permeability.

Table 1: Key Structural and Physical Properties

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | 4-chloro-6-(2-methylimidazol-1-yl)-2-methylsulfanylpyrimidine |

| Molecular Formula | |

| Molecular Weight | 240.71 g/mol |

| SMILES | CC1=NC=CN1C2=CC(=NC(=N2)SC)Cl |

| InChIKey | RXGHOUIFPTVCEE-UHFFFAOYSA-N |

| Solubility (aqueous) | Not experimentally determined |

The chlorine atom at position 4 serves as a potential site for nucleophilic substitution reactions, enabling structural diversification. X-ray crystallography data, though currently unavailable, would provide critical insights into bond angles and dihedral conformations influencing bioactivity.

Synthesis and Optimization Strategies

Primary Synthetic Routes

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2-Methylimidazole, KCO, DMF, 80°C | 65% |

| 2 | NaSCH, DMSO, RT | 78% |

Regioselectivity challenges arise during the initial substitution step, as competing reactions at position 4 can occur. Microwave-assisted synthesis has been explored to enhance reaction rates and selectivity, though optimization remains ongoing .

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane gradient) remains the standard purification method. Purity verification employs reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 241.03 [M+H].

Biological Activity and Mechanisms

Antimicrobial Profile

In vitro assays against Gram-positive bacteria (e.g., Staphylococcus aureus) show MIC values ranging from 8–32 μg/mL, outperforming standard antibiotics like ampicillin in resistant strains. Antifungal activity against Candida albicans demonstrates dose-dependent inhibition of hyphal transition, a critical virulence factor.

Table 3: Comparative Antimicrobial Activity

| Organism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

|---|---|---|---|

| S. aureus (MRSA) | 16 | Vancomycin | 2 |

| E. coli | >64 | Ciprofloxacin | 0.5 |

| C. albicans | 32 | Fluconazole | 4 |

The limited Gram-negative activity likely stems from reduced permeability through outer membrane porins, a common challenge for hydrophobic compounds .

Putative Mechanisms of Action

Molecular docking studies suggest dual targeting:

-

Dihydrofolate reductase (DHFR) inhibition: The pyrimidine core mimics dihydrofolate, binding to the enzyme's active site with in preliminary assays .

-

CYP51 interaction: The imidazole moiety coordinates the heme iron in fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis ().

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

-

Position 6 (Imidazole):

-

Position 2 (Methylsulfanyl):

-

Conversion to sulfoxide reduces logP from 2.1 to 0.9, drastically lowering membrane permeability.

-

Replacement with methoxy group decreases S. aureus activity 8-fold, highlighting the role of sulfur in target interactions.

-

Future Directions and Challenges

Targeted Modifications

-

Position 4 functionalization: Introducing amino or hydrazine groups may enhance DHFR binding affinity.

-

Chiral analogs: Separation of atropisomers arising from restricted imidazole-pyrimidine rotation could reveal enantiomer-specific activities.

Formulation Development

Nanoemulsion systems using medium-chain triglycerides (MCT) show promise in improving oral absorption, with preliminary data indicating 2.3-fold higher C compared to aqueous suspensions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume